molecular formula C18H22N6O4S B4603152 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

Cat. No.: B4603152
M. Wt: 418.5 g/mol
InChI Key: CBOPKOCKLOLMQB-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring, a thienopyrimidine core, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring through cyclization reactions, followed by nitration to introduce the nitro group. The thienopyrimidine core can be synthesized through condensation reactions involving thiophene derivatives and pyrimidine precursors. Finally, the propanamide group is introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address safety and environmental concerns associated with the handling of reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole and thienopyrimidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and dimethyl sulfoxide are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that can be harnessed for therapeutic purposes. Its structural features suggest potential interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The compound’s structure suggests potential pathways for signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, thienopyrimidine derivatives, and propanamide derivatives. These compounds share structural features with 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which allows for a wide range of chemical reactions and potential applications. Its specific arrangement of functional groups and rings makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-5-6-13-9-14-17(29-13)19-12(4)23(18(14)26)21-15(25)7-8-22-11(3)16(24(27)28)10(2)20-22/h9H,5-8H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPKOCKLOLMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 2
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 5
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE

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